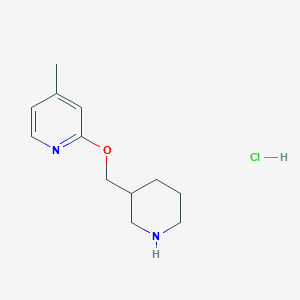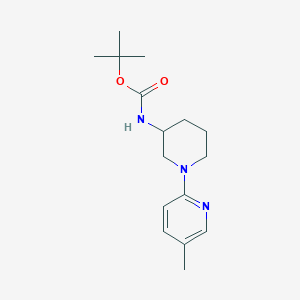
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol
Overview
Description
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a pyrimidine ring substituted with a diethylamino group at the 6-position and a piperidin-4-ol moiety. Its unique structure lends itself to various applications, particularly in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamide.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, often using diethylamine as the nucleophile.
Formation of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety is synthesized separately and then coupled with the pyrimidine ring through a series of reactions, including reduction and cyclization.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: In the pharmaceutical industry, it is used in the formulation of various drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group and the piperidin-4-ol moiety play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. This compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(6-Diethylamino-pyrimidin-4-yl)-pyrrolidin-3-ol: This compound features a pyrrolidine ring instead of a piperidine ring, which may result in different biological activities and binding affinities.
1-(6-Diethylamino-pyrimidin-4-yl)-piperidine-3-carboxylic acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
1-[6-(diethylamino)pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-16(4-2)12-9-13(15-10-14-12)17-7-5-11(18)6-8-17/h9-11,18H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOZNSDBZBVDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671586 | |
| Record name | 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-22-1 | |
| Record name | 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















